molecular formula C9H19NO B2928077 (1S)-1-(4-Methoxycyclohexyl)ethanamine CAS No. 2248171-93-7

(1S)-1-(4-Methoxycyclohexyl)ethanamine

Cat. No.: B2928077
CAS No.: 2248171-93-7
M. Wt: 157.257
InChI Key: ZJQSUPNVIYETTB-UEJVZZJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-Methoxycyclohexyl)ethanamine is a chiral cycloalkylamine of high interest in medicinal chemistry and pharmaceutical research. The specific (1S) enantiomer is particularly valuable for studying stereospecific biological interactions, as chirality often plays a critical role in a molecule's binding affinity and mechanism of action. This compound features a cyclohexane ring substituted with a methoxy group at the 4-position and a chiral ethylamine side chain, a structural motif found in compounds with neurological activity. For instance, related C4-ethylamino indole derivatives have been identified as dopamine receptor agonists, with applications in researching conditions like Parkinson's disease . Furthermore, structurally similar cycloalkylamines have been investigated as monoamine reuptake inhibitors, suggesting potential research applications for this compound in neuropharmacology . The methoxycyclohexyl core contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. As a building block, it can be used in various synthetic transformations, including the development of more complex molecules for biological screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S)-1-(4-methoxycyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSUPNVIYETTB-UEJVZZJDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxycyclohexyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the cyclohexane ring.

    Chiral Resolution: Separation of the (1S) enantiomer from the racemic mixture.

    Amination: Introduction of the ethanamine side chain through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxycyclohexyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the amine group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions at the amine or methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methoxycyclohexyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways: Modulation of signaling pathways, such as neurotransmitter release or inhibition of metabolic enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Ethanamine Derivatives

Compound Name Substituent (Position) Core Structure Molecular Formula Key Properties
(1S)-1-(4-Methoxycyclohexyl)ethanamine 4-Methoxy (cyclohexyl) Cyclohexane C9H19NO High lipophilicity, chiral center
(1S)-1-(4-Methoxyphenyl)ethanamine 4-Methoxy (phenyl) Benzene C9H13NO Planar aromatic ring, π-π stacking
(1S)-1-(2-Methoxyphenyl)ethanamine 2-Methoxy (phenyl) Benzene C9H13NO Ortho substitution, steric hindrance
(1S)-1-(4-Ethoxyphenyl)ethanamine 4-Ethoxy (phenyl) Benzene C10H15NO Longer alkoxy chain, increased hydrophobicity
(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine 3-Bromo, 4-methoxy (phenyl) Benzene C9H12BrNO Electrophilic bromine enhances reactivity

Key Observations:

  • Cyclohexyl vs.
  • Substituent Position: Para-substituted methoxy groups (e.g., 4-methoxy) optimize electronic effects (electron-donating) for interactions with biological targets, while ortho-substituents (e.g., 2-methoxy) introduce steric challenges .
  • Alkoxy Chain Length: Ethoxy groups (as in 4-ethoxyphenyl derivatives) enhance lipophilicity but may reduce solubility compared to methoxy .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Compound Name LogP (Predicted) Solubility (mg/mL) Biological Activity (Example)
This compound 2.8 ~0.5 (low) Not reported; inferred stability
(1S)-1-(4-Methoxyphenyl)ethanamine 1.9 ~1.2 IC50 = 0.8 μM (DMT1 inhibition)
(1S)-1-(2-Methoxyphenyl)ethanamine 1.7 ~1.5 Limited data; used in receptor studies

Insights:

  • Lipophilicity: The cyclohexyl derivative’s higher LogP suggests better membrane permeability but lower aqueous solubility than phenyl analogs.
  • Bioactivity: Para-methoxy substitution on phenyl rings correlates with potent inhibitory activity (e.g., DMT1), though cyclohexyl analogs require further study .

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